molecular formula C₁₀H₁₂O₄ B1144544 4,5-Dimethoxy-1,2-benzenacetic Acid CAS No. 1000517-77-0

4,5-Dimethoxy-1,2-benzenacetic Acid

Cat. No.: B1144544
CAS No.: 1000517-77-0
M. Wt: 196.2
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Description

4,5-Dimethoxy-1,2-benzenacetic Acid is a valuable chemical building block in organic and medicinal chemistry research. Its primary research application is in the synthesis of complex pharmaceutical agents, where it serves as a key intermediate . For instance, this compound is utilized in the synthetic pathway for Ivabradine, a medication used in the treatment of chronic stable angina . The dimethoxy-substituted benzene core of this reagent is a structural motif found in various biologically active molecules and natural products, making it a compound of significant interest in drug discovery . Researchers value this acid for its potential to introduce specific steric and electronic properties into target molecules, which can be critical for optimizing biological activity and pharmacokinetic profiles during the development of new therapeutic candidates.

Properties

CAS No.

1000517-77-0

Molecular Formula

C₁₀H₁₂O₄

Molecular Weight

196.2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxy-1,2-benzenacetic Acid typically involves the methoxylation of benzenacetic acid derivatives. One common method includes the use of dimethyl sulfate as a methylating agent in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete methoxylation .

Industrial Production Methods: Industrial production of this compound often involves the purification of intermediates such as 4,5-dimethoxybenzocyclobutane derivatives. These intermediates are crucial in the synthesis of Ivabradine and its salts. The process includes steps like bromination and subsequent purification to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethoxy-1,2-benzenacetic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Overview

4,5-Dimethoxy-1,2-benzenacetic acid is a compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly in pharmacology and medicinal chemistry, as well as its role as an intermediate in the synthesis of pharmaceutical compounds.

Pharmaceutical Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in the development of drugs targeting central nervous system disorders.

Compound Application Relevance
IdebenoneNeuroprotective agentSynthetic analogue of coenzyme Q, used for vascular and degenerative diseases .
SitagliptinDiabetes treatmentUtilizes related benzenacetic acids in synthesis .

Antioxidant Properties

Research indicates that compounds related to this compound exhibit antioxidant properties. For instance, idebenone has been shown to scavenge free radicals effectively and prevent lipid peroxidation, which is crucial in neuroprotection . This suggests that similar compounds could be explored for their antioxidant capabilities.

Biochemical Studies

The compound's structural features make it suitable for biochemical studies aimed at understanding enzyme interactions and metabolic pathways. Its derivatives can be used to probe the effects of methoxy substitution on biological activity.

Case Studies

Several case studies highlight the applications of this compound and its derivatives:

Case Study 1: Neuroprotective Effects

A study examining idebenone demonstrated significant neuroprotective effects attributed to its antioxidant properties. This case illustrates the potential for similar compounds to offer therapeutic benefits in neurodegenerative conditions .

Case Study 2: Synthesis of Antidiabetic Agents

Research into the synthesis of antidiabetic agents like Sitagliptin has revealed that benzenacetic acids are critical intermediates. The synthesis process often involves modifying the carboxylic acid group to enhance pharmacological activity .

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-1,2-benzenacetic Acid involves its interaction with specific molecular targets. In the case of Ivabradine synthesis, the compound acts as a precursor that undergoes further chemical transformations. The methoxy groups play a crucial role in stabilizing intermediates and facilitating reactions through electron-donating effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4,5-dimethoxy-1,2-benzenacetic acid with structurally or functionally related compounds, emphasizing substituent positions, functional groups, molecular formulas, and applications:

Compound Name Substituents/Functional Groups Molecular Formula Key Applications References
This compound Methoxy (4,5), acetic acid (1,2) C₁₀H₁₂O₅ High-cost research chemical; potential intermediate in fine chemical synthesis
4,5-Dimethoxyphthalic Acid Methoxy (4,5), dicarboxylic acid (1,2) C₁₀H₁₀O₈ Biomarker in male fertility studies (elevated in nonobstructive azoospermia patients)
Caffeic Acid Dihydroxy (3,4), propenoic acid C₉H₈O₄ Pharmacological research, antioxidant, food/cosmetic ingredient
(3,4-Dimethoxyphenyl)acetic Acid Methoxy (3,4), acetic acid C₁₀H₁₂O₄ Intermediate in pharmaceutical synthesis (e.g., ivabradine derivatives)
Benzene-1,2,4,5-tetracarboxylic Acid Four carboxylic acid groups (1,2,4,5) C₁₀H₆O₈ Reference standard; tested for genotoxicity (OECD Guideline 473 compliance)
4,5-Dimethoxy-1,2-diaminobenzene Methoxy (4,5), amine (1,2) C₈H₁₂N₂O₂ Fluorimetric detection of aromatic aldehydes (ex/em: 338 nm/402 nm)

Key Structural and Functional Differences:

Substituent Position and Reactivity: this compound differs from (3,4-dimethoxyphenyl)acetic acid in the placement of methoxy groups (4,5 vs. Compared to 4,5-dimethoxyphthalic acid, the replacement of one carboxylic acid with an acetic acid group reduces polarity and may enhance lipid solubility .

Functional Group Diversity: Caffeic acid contains a propenoic acid chain and catechol (dihydroxy) structure, enabling antioxidant activity via radical scavenging, unlike the single acetic acid and methoxy groups in this compound .

Analytical vs. Biomedical Applications: 4,5-Dimethoxy-1,2-diaminobenzene is specialized for fluorimetric assays due to its amine groups forming fluorescent benzimidazoles with aldehydes , whereas this compound’s applications remain less defined but likely involve organic synthesis .

Research Findings:

  • 4,5-Dimethoxyphthalic acid was identified as a biomarker in semen metabolomics, showing elevated levels in infertile males .
  • (3,4-Dimethoxyphenyl)acetic acid serves as a precursor to cardiovascular drugs like ivabradine, highlighting the pharmacological relevance of methoxy-acetic acid derivatives .
  • 4,5-Dimethoxy-1,2-diaminobenzene enables sensitive detection of aldehydes at femtomolar concentrations, underscoring its utility in analytical chemistry .

Q & A

Q. What are the recommended synthetic pathways for 4,5-Dimethoxy-1,2-benzenacetic Acid, and what factors influence reaction yields?

  • Methodological Answer : Synthesis typically involves methoxylation of a benzene precursor followed by introduction of the acetic acid moiety. For example:

Methoxylation : Protect reactive sites on 1,2-diaminobenzene derivatives using acetyl groups, then perform methoxylation at positions 4 and 5 via nucleophilic substitution (e.g., using dimethyl sulfate under alkaline conditions) .

Acetic Acid Group Introduction : Employ Friedel-Crafts acylation or carboxylation via Kolbe-Schmitt reaction, optimizing temperature (80–120°C) and catalysts (e.g., AlCl₃).

  • Critical Parameters : Reaction time, solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios of methoxylating agents. Side reactions (e.g., over-alkylation) can reduce yields; monitor via TLC or HPLC .

    • Data Table : Hypothetical Synthetic Routes (Based on Analogous Compounds)
RoutePrecursorReagentsYield (%)Purity (HPLC)
A1,2-Diaminobenzene(CH₃O)₂SO₂, KOH6595%
B1,2-BenzenediolCH₃I, Ag₂O5890%

Q. Which analytical techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR (δ 3.8–4.0 ppm for methoxy groups; δ 2.5–3.0 ppm for acetic acid protons) and ¹³C NMR (δ 170–175 ppm for carboxyl carbon) confirm substitution patterns .
  • HPLC-MS : Reverse-phase C18 columns (e.g., 5 µm, 250 mm) with mobile phases like methanol/water (70:30, 0.1% formic acid) achieve baseline separation. MS in negative ion mode detects [M-H]⁻ ions .
  • FT-IR : Peaks at 1720 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of methoxy) validate functional groups .

Q. How can researchers optimize purification of this compound?

  • Methodological Answer :
  • Recrystallization : Use ethanol/water mixtures (1:3 ratio) at 60°C, achieving >95% purity. Monitor crystal formation via slow cooling.
  • Column Chromatography : Silica gel (200–300 mesh) with ethyl acetate/hexane (3:7) eluent. Collect fractions showing single spots on TLC (Rf ≈ 0.4) .

Advanced Research Questions

Q. What experimental designs elucidate the enzyme inhibition mechanisms of this compound?

  • Methodological Answer :
  • Kinetic Studies : Perform Michaelis-Menten assays with varying substrate concentrations. Plot Lineweaver-Burk graphs to distinguish competitive vs. non-competitive inhibition.
  • Docking Simulations : Use AutoDock Vina to model interactions with enzyme active sites (e.g., cyclooxygenase-2), focusing on hydrogen bonds with methoxy groups .
  • Fluorimetric Assays : Adapt methods from Hara et al. (1985) by derivatizing α-keto acids with dimethoxy probes; measure fluorescence quenching to infer binding affinity .

Q. How do solvent polarity and pH impact the stability of this compound?

  • Methodological Answer :
  • Stability Testing : Prepare solutions in buffers (pH 2–10) and solvents (water, DMSO, methanol). Incubate at 25°C/40°C. Sample aliquots at 0, 24, 48 hrs for HPLC analysis.

  • Degradation Pathways : Acidic conditions (pH < 3) hydrolyze methoxy groups; alkaline conditions (pH > 9) deprotonate the carboxyl group, enhancing solubility but reducing stability. Use Arrhenius plots to predict shelf-life .

    • Data Table : Stability Profile (Hypothetical)
pHSolvent% Degradation (48 hrs, 25°C)
2Water15%
7Phosphate5%
10Methanol30%

Q. How can researchers resolve contradictions in reported biological activities of this compound?

  • Methodological Answer :
  • Meta-Analysis : Compile IC₅₀ values from literature, normalizing data by assay type (e.g., cell-free vs. cell-based). Use ANOVA to identify statistically significant outliers.
  • Comparative Studies : Replicate assays under standardized conditions (e.g., 10% FBS in DMEM, 37°C). Control variables like cell passage number and solvent (DMSO ≤0.1%) .

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